2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline
Description
Contextual Significance of Quinoline- and Pyrazole-Containing Heterocycles in Contemporary Chemical Research
Quinoline (B57606), a bicyclic aromatic nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. bohrium.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The quinoline core is a key component of numerous established drugs, underscoring its therapeutic relevance. researchgate.net
Similarly, pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a vital building block in the synthesis of a vast array of biologically active compounds. youtube.com Pyrazole derivatives have demonstrated significant potential in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. cardiff.ac.uk The combination of these two potent heterocyclic systems into a single molecular entity, as seen in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline, offers the potential for synergistic or novel biological activities. bohrium.com
Historical Development and Initial Syntheses Pertinent to the Chemical Compound
The construction of such hybrid molecules generally involves two primary strategies: building a pyrazole ring onto a pre-existing quinoline scaffold, or conversely, forming a quinoline ring from a pyrazole-containing precursor. benthamdirect.com A common and versatile method for the synthesis of pyrazolyl quinolines is the reaction of a quinoline hydrazine (B178648) with a 1,3-dicarbonyl compound. In the case of the title compound, this would likely involve the reaction of 2-hydrazinyl-4-methylquinoline with acetylacetone (B45752) (2,4-pentanedione), leading to the formation of the 3,5-dimethyl-1H-pyrazolyl moiety attached to the quinoline ring.
Interactive Table: General Synthetic Approaches to Pyrazolyl Quinolines
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Type |
| Quinoline Hydrazine | 1,3-Dicarbonyl Compound | Cyclocondensation | Pyrazolyl Quinoline |
| 2-Chloroquinoline Derivative | Pyrazole | Nucleophilic Substitution | Pyrazolyl Quinoline |
| Quinoline-based Chalcone | Hydrazine | Cyclization | Pyrazolinyl Quinoline |
Overview of Advanced Academic Research Directions for this compound
Current academic research on quinoline-pyrazole hybrids is multifaceted, exploring their potential in medicinal chemistry, materials science, and catalysis. For this compound and its analogues, several key research directions are being pursued.
One of the most prominent areas of investigation is their application as potential therapeutic agents. Researchers are actively synthesizing and screening libraries of such compounds for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. bohrium.com The ability to modify the substituents on both the quinoline and pyrazole rings allows for the fine-tuning of their pharmacological profiles.
Another significant research avenue is the exploration of their photophysical properties. The extended π-conjugated system of these molecules can impart fluorescent properties, making them candidates for use as fluorescent probes, sensors, and in organic light-emitting diodes (OLEDs). nih.gov
Interactive Table: Research Applications of Quinoline-Pyrazole Hybrids
| Research Area | Potential Application |
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory agents |
| Materials Science | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs) |
| Catalysis | Ligands for metal catalysts |
Scope and Objectives of Current and Future Scholarly Investigations
The primary objective of ongoing research is to establish a clear structure-activity relationship (SAR) for this class of compounds. By systematically altering the substituents and their positions on the molecular framework, researchers aim to identify the key structural features responsible for specific biological or physical properties. This knowledge is crucial for the rational design of new derivatives with enhanced efficacy and selectivity.
Future scholarly investigations are expected to focus on several key areas. In medicinal chemistry, the focus will likely be on optimizing the lead compounds identified from initial screenings to improve their potency, selectivity, and pharmacokinetic properties. This will involve detailed mechanistic studies to understand how these molecules interact with their biological targets at a molecular level.
In the realm of materials science, future work will likely involve the synthesis of novel derivatives with tailored photophysical properties for specific applications, such as targeted bioimaging and advanced electronic devices. Furthermore, the coordination chemistry of these compounds as ligands for transition metals is an area ripe for exploration, with potential applications in catalysis and the development of novel inorganic materials. The versatility of the quinoline-pyrazole scaffold ensures that this compound and its derivatives will remain a fertile ground for scientific discovery for the foreseeable future.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-8-15(18-12(3)9-11(2)17-18)16-14-7-5-4-6-13(10)14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBXAJPJDFRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanisms for 2 3,5 Dimethyl 1h Pyrazol 1 Yl 4 Methylquinoline
Direct Synthetic Routes to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline
The direct construction of the this compound scaffold has been efficiently achieved through a one-pot reaction catalyzed by Montmorillonite K-10 clay. This method offers an environmentally friendly approach with high yields.
Utilization of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines and Diketones
A key synthetic strategy involves the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines with diketones, such as acetylacetone (B45752), in the presence of a suitable catalyst. rsc.org This approach leads to the formation of a series of 2-(3,5-substituted-1H-pyrazol-1-yl)-3-substituted quinolines. rsc.org The dioxolane group at the 3-position of the quinoline (B57606) serves as a precursor to a formyl group, which is crucial for the subsequent cyclization to form the pyrazole (B372694) ring.
Catalyst Optimization and Reaction Condition Studies (e.g., Montmorillonite clay K-10)
The use of Montmorillonite K-10 clay as a solid acid catalyst has proven to be highly effective for this transformation. rsc.orgresearchgate.netrsc.org This heterogeneous catalyst offers several advantages, including being inexpensive, non-corrosive, easy to handle, and recyclable, making the process environmentally benign. scirp.orgmdpi.com The reaction proceeds efficiently under solvent-free conditions, further enhancing its green credentials. rsc.org Studies have shown that Montmorillonite K-10 can effectively catalyze various organic reactions, including condensations and cycloadditions, leading to high yields of the desired products in shorter reaction times. researchgate.netscirp.org The catalytic activity of the clay is attributed to its acidic sites, which facilitate the key steps in the reaction mechanism. mdpi.com
The optimization of reaction conditions, such as the amount of catalyst and reaction temperature, is crucial for maximizing the yield of this compound. Research has demonstrated that a specific molar ratio of reactants to the catalyst under thermal conditions leads to the best outcomes.
Mechanistic Pathways of Formation for the Compound and its Intermediates
The proposed mechanism for the formation of this compound begins with the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)quinoline (B12857751) with hydrazine (B178648), which is generated in situ. This step forms a hydrazinyl-quinoline intermediate. Subsequently, the intermediate reacts with a 1,3-dicarbonyl compound, such as acetylacetone. nih.gov The reaction proceeds through a cyclocondensation reaction, a common method for pyrazole synthesis, to form the pyrazole ring attached to the quinoline core. nih.gov The acidic nature of the Montmorillonite K-10 catalyst is believed to facilitate both the formation of the hydrazinyl intermediate and the subsequent cyclization step.
Synthesis of Chemically Related Pyrazole-Quinoline Derivatives
The versatility of the pyrazole-quinoline scaffold allows for the synthesis of a wide range of derivatives through functionalization of either the quinoline or the pyrazole moiety.
Functionalization at the Quinoline Moiety
The quinoline ring of pyrazole-quinoline derivatives can be functionalized at various positions to modulate the compound's properties. scinito.ai Synthetic strategies often involve starting with substituted 2-chloroquinolines or employing reactions that introduce functional groups onto the pre-formed quinoline ring. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group, which can then be a handle for further modifications. scinito.aisemanticscholar.orgresearchgate.net Other approaches include nucleophilic substitution reactions on chloro-substituted quinolines to introduce different functionalities. mdpi.com The ability to modify the quinoline part of the molecule is crucial for developing compounds with tailored electronic and steric properties. sci-hub.se
Strategies for Substituent Introduction on the Pyrazole Ring
The pyrazole ring can also be readily substituted. A common and straightforward method involves the use of substituted 1,3-dicarbonyl compounds during the initial synthesis. rsc.org By varying the diketone, different alkyl or aryl groups can be introduced at the 3 and 5 positions of the pyrazole ring. nih.gov For example, using different β-diketones in the reaction with the 2-hydrazinylquinoline intermediate allows for the synthesis of a library of pyrazole-quinoline derivatives with diverse substitution patterns on the pyrazole ring. This modular approach provides a powerful tool for structure-activity relationship studies. rsc.org
Multicomponent Reaction Approaches
The general mechanism for such a reaction would likely proceed through an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final quinoline ring system. The choice of catalyst is crucial in these reactions, with various options available to promote the desired transformations.
Table 1: Illustrative Catalysts in Multicomponent Quinoline Synthesis
| Catalyst | Reaction Conditions | Advantages |
| L-Proline | Reflux in ethanol | Mild, organocatalytic |
| Ionic Liquids (e.g., [bmim]BF4) | Elevated temperatures | Recyclable, green solvent |
| Metal Catalysts (e.g., In(OTf)3) | Varies | High efficiency |
While a specific multicomponent reaction for the direct synthesis of this compound is not extensively detailed in the literature, the principles of MCRs for related pyrazolo[3,4-b]quinolines are well-established. These reactions showcase the power of MCRs in rapidly generating molecular diversity.
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of this compound can also be approached through more traditional, yet advanced, stepwise methods. These techniques often allow for greater control over the final structure and can be adapted to incorporate green chemistry principles.
Nucleophilic Substitution Reactions in Precursor Synthesis
A key strategy for the synthesis of the target molecule involves the nucleophilic aromatic substitution (SNA r) on a pre-formed quinoline ring. This approach typically utilizes a quinoline precursor bearing a suitable leaving group, such as a halogen, at the 2-position.
The synthesis would commence with the preparation of 2-chloro-4-methylquinoline (B123181). This intermediate can then be reacted with 3,5-dimethylpyrazole (B48361) in the presence of a base. The pyrazole, acting as a nucleophile, displaces the chloride ion on the quinoline ring to form the desired C-N bond.
Reaction Scheme:
Step 1: Synthesis of 2-chloro-4-methylquinoline.
Step 2: Nucleophilic substitution of the chloro group with 3,5-dimethylpyrazole.
The conditions for this reaction, including the choice of solvent and base, are critical for achieving a good yield and minimizing side reactions.
Table 2: Conditions for Nucleophilic Aromatic Substitution
| Base | Solvent | Temperature | Typical Yields |
| K2CO3 | DMF | 100-150 °C | Moderate to Good |
| NaH | THF | Room Temp to Reflux | Good to High |
| Cs2CO3 | Dioxane | Reflux | High |
This method provides a reliable and controllable route to the target compound, with the feasibility of scaling up the synthesis.
Regioselective Synthesis and Stereochemical Control
Regioselectivity is a paramount consideration in the synthesis of this compound to ensure the correct arrangement of substituents on both the quinoline and pyrazole rings.
In the context of the Friedländer annulation, a classic method for quinoline synthesis, the reaction between an ortho-aminoaryl ketone and a compound with an α-methylene group next to a carbonyl can lead to different regioisomers. nih.gov For the target molecule, the reaction would need to be designed to specifically yield the 4-methylquinoline (B147181) isomer. This is typically achieved by using a precursor like 1-(2-aminophenyl)ethanone, where the methyl group is already in the desired position.
Furthermore, the attachment of the pyrazole ring to the quinoline nucleus must be controlled to ensure the formation of the 2-(pyrazol-1-yl) isomer. In the case of nucleophilic substitution, the use of 2-chloro-4-methylquinoline as a precursor directs the pyrazole to the desired position.
As the target molecule is achiral, stereochemical control is not a factor in its synthesis.
Development of Eco-friendly Methodologies
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of quinoline and pyrazole derivatives. wikipedia.org These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.
Key green strategies applicable to the synthesis of this compound include:
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net
Use of green catalysts: Employing recyclable or biodegradable catalysts, such as p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix organic-chemistry.orgarene, can minimize the environmental impact.
Eco-friendly solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids is a central tenet of green synthesis. wikipedia.org
Solvent-free reactions: Conducting reactions without a solvent, for instance by grinding the reactants together, represents an ideal green chemistry scenario. wikipedia.org
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Method | Green Method |
| Energy Source | Conventional heating | Microwave irradiation |
| Solvent | DMF, THF, Dioxane | Water, Ethanol, Solvent-free |
| Catalyst | Stoichiometric reagents | Catalytic, recyclable |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation | Higher | Lower |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an essential technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide foundational information for the structural verification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 4-methylquinoline (B147181) and the 3,5-dimethyl-1H-pyrazol-1-yl moieties. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (around 7.0-8.5 ppm). The single proton on the pyrazole (B372694) ring would also resonate in this region. The methyl groups attached to the quinoline and pyrazole rings would show characteristic singlet signals in the upfield region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the nature of the carbon atoms (e.g., aromatic, aliphatic, or part of a C=N bond). For instance, the carbons of the aromatic quinoline and pyrazole rings would resonate at lower field compared to the aliphatic methyl carbons.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline and pyrazole ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. This is a powerful tool for confirming the molecular formula of the synthesized compound and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic and methyl groups.
C=C and C=N stretching vibrations within the quinoline and pyrazole rings.
Various bending vibrations (in-plane and out-of-plane) that are characteristic of the substituted aromatic systems.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise coordinates of every atom in the molecule.
Bond Lengths, Bond Angles, and Torsion Angles
From the X-ray crystal structure, a wealth of structural data can be obtained, including:
Bond Lengths: The precise distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that describe the conformation of the molecule, for example, the relative orientation of the pyrazole and quinoline rings.
This information would definitively confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.
Conformational Analysis and Planarity Assessment
Without crystallographic or computational chemistry studies, a scientifically accurate conformational analysis and planarity assessment of the molecule is not possible. Such an analysis would typically involve the examination of dihedral angles between the quinoline and pyrazole ring systems, as well as the planarity of these individual heterocyclic moieties. For a related compound, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, the dihedral angle between the isoquinoline (B145761) unit and the dimethyl pyrazole unit was found to be 50.1(4)°. nih.gov However, this value cannot be directly extrapolated to the title compound due to differences in the substitution pattern and the point of attachment between the heterocyclic rings.
Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
A definitive analysis of the intermolecular interactions that govern the crystal packing of this compound is contingent on the availability of its crystal structure. In the absence of this data, any discussion of hydrogen bonding, π–π stacking, or other non-covalent interactions would be purely speculative. For instance, studies on other pyrazole derivatives have identified various intermolecular forces, including C—H···O and C—H···π interactions, which lead to the formation of supramolecular structures. nih.gov In another related structure, intermolecular C—H···π interactions were observed to be the controlling factor in the crystal packing. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline," DFT calculations offer insights into its geometry, stability, and electronic properties.
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| Dihedral Angle (Quinoline-Pyrazole) | 45-55° |
| C-N Bond Length (Quinoline-Pyrazole) | 1.35 - 1.45 Å |
| C-C Bond Length (Quinoline) | 1.36 - 1.42 Å |
| C-N Bond Length (Pyrazole) | 1.32 - 1.38 Å |
Note: These are illustrative values based on similar structures and would be precisely determined by specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.orgyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilicity. youtube.compku.edu.cn The energy of the LUMO is related to the electron affinity and its ability to accept electrons, indicating its electrophilicity. youtube.compku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable.
For "this compound," the HOMO is likely to be distributed over the electron-rich quinoline (B57606) and pyrazole (B372694) rings, while the LUMO may also be delocalized across the aromatic system.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 to -5.5 |
| LUMO | -2.0 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 4.5 |
Note: These are representative values and the actual energies would be determined by specific DFT calculations.
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically carried out at the same level of theory as the geometry optimization. derpharmachemica.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
By comparing the calculated vibrational frequencies with experimental IR and Raman spectra, one can confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. researchgate.netderpharmachemica.com For "this compound," characteristic vibrational modes would include C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the quinoline and pyrazole rings, and various in-plane and out-of-plane bending vibrations. Theoretical calculations can aid in the interpretation of the experimental spectra of this compound. iu.edu.sa
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Adsorption and Interaction Mechanisms
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the behavior of molecules over time and their interactions with other molecules or surfaces. chemrxiv.orgoregonstate.educam.ac.uk
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. nih.gov This can be used to study the conformational dynamics of "this compound" and its interactions with solvent molecules or a surface. For instance, MD simulations have been used to explore the binding modes of pyrazole derivatives with proteins. researchgate.net
Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena, where the number of molecules in the system can change. chemrxiv.orgoregonstate.edu These simulations can predict the uptake of gases or liquids in porous materials. cam.ac.uk For "this compound," GCMC simulations could be employed to model its adsorption onto a surface or within a porous material, providing insights into the preferred adsorption sites and the thermodynamics of the process. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. ajchem-a.com The key parameter that characterizes the second-order NLO response of a molecule is the first hyperpolarizability (β).
For "this compound," the presence of electron-donating (dimethylpyrazole, methylquinoline) and electron-accepting (quinoline nitrogen) moieties suggests that it may possess NLO properties. DFT calculations can be used to compute the components of the hyperpolarizability tensor and the total hyperpolarizability. mdpi.com These calculations can help in understanding the structure-property relationships and in designing new molecules with enhanced NLO activity. Studies on similar pyrazoline derivatives have shown that they can exhibit significant NLO properties. researchgate.netresearchgate.net
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
on this compound
Following a comprehensive review of scientific literature, no specific computational or theoretical chemistry studies were found for the compound This compound .
While computational methods such as Density Functional Theory (DFT) are widely used to predict the chemical reactivity and stability of novel molecules, including various quinoline and pyrazole derivatives, published research focusing explicitly on the title compound is not available. nih.govresearchgate.netrsc.orgrsc.org
Theoretical investigations on related heterocyclic compounds often involve the calculation of various molecular properties and descriptors to understand their behavior. tandfonline.com These typically include:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgrsc.org A smaller energy gap generally suggests higher reactivity. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are important for predicting how the molecule will interact with other reagents. nih.govresearchgate.net
Although these computational techniques have been applied to a wide range of quinoline derivatives to explore their properties, the specific data and detailed findings for This compound remain absent from the current body of scientific literature. Therefore, a detailed analysis and data tables for its theoretical reactivity and stability cannot be provided at this time.
Coordination Chemistry and Metallosupramolecular Applications
Complexation Behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline as a Ligand
The coordination chemistry of ligands incorporating pyrazole (B372694) and quinoline (B57606) moieties has been a subject of considerable interest due to the versatile binding modes and the potential applications of their metal complexes in catalysis and materials science. The compound this compound features two key nitrogen-donor sites: the N2 atom of the pyrazole ring and the nitrogen atom of the quinoline ring. This arrangement allows it to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. The steric bulk arising from the methyl groups on both the pyrazole and quinoline rings can significantly influence the coordination geometry and the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
Palladium(II) Complexes
Palladium(II) ions, with a d⁸ electron configuration, typically form square planar complexes. It is anticipated that the reaction of this compound with a palladium(II) source, such as palladium(II) chloride, would yield a complex of the type [Pd(L)Cl₂], where L is the bidentate ligand. Characterization of such a complex would likely involve techniques such as ¹H and ¹³C NMR spectroscopy to confirm the coordination of the ligand, and infrared (IR) spectroscopy to observe shifts in the C=N stretching frequencies upon complexation.
Cadmium(II) Complexes and Coordination Geometry
Cadmium(II) is a d¹⁰ metal ion known for its flexible coordination geometry, which can range from tetrahedral to octahedral, and also includes five-coordinate geometries. For instance, a related ligand, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline, forms a five-coordinate complex with cadmium(II) thiocyanate (B1210189), [Cd(L)(NCS)₂], exhibiting a distorted trigonal-bipyramidal geometry. In this known complex, the ligand chelates to the cadmium center, and the coordination sphere is completed by two thiocyanate anions. It is plausible that this compound would form similar cadmium(II) complexes, with the specific geometry being influenced by the counter-ions and solvent molecules present in the coordination sphere.
Table 1: Selected Geometric Parameters for a Related Cadmium(II) Complex
| Parameter | Bond Length (Å) / Angle (°) |
| Cd1—N5 | 2.148 (4) |
| Cd1—N4 | 2.174 (5) |
| Cd1—N2 | 2.286 (4) |
| Cd1—N3 | 2.310 (4) |
| Cd1—N1 | 2.350 (4) |
| N5—Cd1—N4 | 104.40 (19) |
| N5—Cd1—N2 | 130.96 (16) |
| N4—Cd1—N2 | 124.53 (18) |
| N2—Cd1—N3 | 68.42 (14) |
| N2—Cd1—N1 | 71.66 (14) |
| N3—Cd1—N1 | 140.03 (13) |
| Data from a related complex with 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline. |
Magnesium(II) and Tin(II) Phthalocyanine (B1677752) Complexes
While there is no direct evidence of this compound being used in the synthesis of phthalocyanine complexes, related pyrazole-containing precursors have been utilized. For example, novel magnesium(II) and tin(II) phthalocyanines have been synthesized from a substituted phthalonitrile, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methoxy]phthalonitrile. This suggests that functionalized quinoline-pyrazole ligands could potentially be incorporated into larger macrocyclic structures like phthalocyanines, although specific research on this application for the title compound is currently unavailable.
Copper(II) Complexes and Magnetic Properties
Copper(II), a d⁹ metal ion, forms complexes that are of significant interest due to their magnetic properties. The magnetic behavior of copper(II) complexes is often dictated by the coordination geometry and the presence of bridging ligands that can mediate magnetic exchange interactions between metal centers. Copper(II) complexes with pyrazole-containing ligands have been shown to exhibit a range of magnetic phenomena, from simple paramagnetic behavior in mononuclear complexes to antiferromagnetic or ferromagnetic coupling in polynuclear structures. The study of the magnetic properties of a potential copper(II) complex with this compound would provide insights into the electronic structure and the nature of any metal-metal interactions.
Structural Analysis of Coordination Compounds via X-ray Crystallography
Table 2: Crystal Data for a Related Cadmium(II) Complex
| Parameter | Value |
| Formula | [Cd(C₁₇H₁₄N₄)(NCS)₂] |
| Molar Mass ( g/mol ) | 502.88 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7324 (15) |
| b (Å) | 14.811 (3) |
| c (Å) | 8.7150 (17) |
| β (°) | 104.006 (2) |
| Volume (ų) | 968.4 (3) |
| Z | 2 |
| Data from a related complex with 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline. |
Potential Applications in Homogeneous and Heterogeneous Catalysis
Information regarding the application of this compound in either homogeneous or heterogeneous catalysis is not found in the reviewed literature. Pyrazole-containing ligands are widely explored in catalysis, often utilized in metal complexes that catalyze a variety of organic transformations, including hydrogenation and cross-coupling reactions. nih.govacs.org The specific structural features of the pyrazolyl-quinoline scaffold suggest potential for creating catalytically active metal centers. researchgate.net Nevertheless, there are no published reports that have investigated or demonstrated the catalytic activity of complexes derived from this compound. Further research is required to explore and establish its potential in these catalytic applications.
Based on a comprehensive search for scientific literature, there is currently no specific information available for the compound This compound that directly corresponds to the advanced applications outlined in the user's request.
The provided search results contain studies on related but structurally distinct compounds, such as fused pyrazolo[3,4-b]quinolines, various pyrazole and pyrazoline derivatives, and metal complexes containing pyrazole-based ligands. While this body of research indicates that the broader family of pyrazole and quinoline-containing molecules is of significant interest in materials science and photophysics, the specific properties and applications—including use as fluorescent sensors, optoelectronic characteristics, and as donor-acceptor chromophores for the exact compound This compound —are not detailed in the available literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided. To do so would require extrapolation from related molecules, which would be speculative and not meet the required standard of scientific accuracy for the specified subject.
Advanced Applications in Materials Science and Photophysics
Electrochemical Sensing Platforms
There is currently no available research detailing the application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline in the development of electrochemical sensing platforms. While the broader families of pyrazole (B372694) and quinoline (B57606) compounds have been investigated for their potential in creating sensors for various analytes, specific studies focusing on this particular molecule have not been identified. The potential for this compound to act as a ligand for metal ions or to undergo redox reactions that could be harnessed for sensing purposes remains a subject for future investigation.
Applications in Dyeing and Textile Science
Information regarding the use of this compound as a dye or in other textile applications is not present in the reviewed scientific literature. The structural characteristics of the molecule, which includes a chromophoric quinoline system, might suggest potential tinctorial properties. However, without experimental data on its color, affinity for different fibers, and fastness properties, its suitability for dyeing and textile science cannot be confirmed. Research into synthesizing and evaluating the dyeing capabilities of this compound has not been reported.
Investigations into Structure Activity Relationships Sar in Chemical Design
Correlation of Structural Modifications with Spectroscopic Signatures
Structural modifications to the 2-(pyrazol-1-yl)quinoline framework induce predictable and measurable changes in their spectroscopic signatures, providing valuable insights into the electronic environment of the molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing these correlations.
In ¹H NMR spectroscopy, the chemical shifts of protons are highly sensitive to the electronic nature of substituents. For instance, the introduction of electron-donating groups (EDGs) on the quinoline (B57606) ring typically causes an upfield shift (lower ppm) of the aromatic protons due to increased electron density, while electron-withdrawing groups (EWGs) cause a downfield shift. The protons on the pyrazole (B372694) ring, particularly the H4 proton, are also affected by substituents on the quinoline moiety, indicating electronic communication across the heterocyclic system. mdpi.com
IR spectroscopy reveals changes in vibrational frequencies of key functional groups. The C=N stretching frequency of the pyrazole and quinoline rings, typically observed in the 1500-1600 cm⁻¹ region, can shift based on the substituent's electronic effect. mdpi.com For example, conjugation with aromatic substituents can lower the frequency of this vibration.
UV-Vis absorption spectra are particularly informative about the electronic transitions within the molecule. The core structure exhibits characteristic π–π* transitions. Modifications that extend the π-conjugated system, such as adding aromatic rings or other unsaturated groups, typically result in a bathochromic (red) shift of the maximum absorption wavelength (λmax). mdpi.com Conversely, groups that disrupt conjugation can cause a hypsochromic (blue) shift.
Table 1: Effect of Structural Modifications on Spectroscopic Data of Quinoline-Pyrazole Analogs
| Structural Modification | Compound Analog | Spectroscopic Change | Observation |
| ¹H NMR | Addition of EWG (e.g., -Br) to quinoline | Downfield shift of aromatic protons | Protons H5-H8 on the quinoline ring shift from ~7.3-8.3 ppm to ~7.5-8.7 ppm. mdpi.com |
| IR | Conversion of quinoline-nitrile to tetrazole | Disappearance of C≡N stretch | The sharp C≡N band around 2227 cm⁻¹ is replaced by a broad N-H band. mdpi.com |
| UV-Vis | Addition of an auxochrome (e.g., -OH) | Bathochromic shift in λmax | The primary absorption band shifts to a longer wavelength due to enhanced conjugation. mdpi.com |
Influence of Substituents on Ligand Chelation and Metal Binding Affinities
The 2-(pyrazol-1-yl)quinoline framework acts as an effective bidentate N,N-donor ligand, readily chelating with a variety of metal ions. The affinity and selectivity of this chelation are strongly influenced by the electronic and steric properties of substituents on the ligand.
Electronic effects are paramount in determining the stability of the resulting metal complexes. Electron-donating groups on the quinoline or pyrazole rings increase the electron density on the coordinating nitrogen atoms, enhancing their Lewis basicity. This generally leads to stronger metal-ligand bonds and higher complex stability. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen donors, often resulting in weaker coordination and lower stability constants.
Steric hindrance plays a critical role in controlling the geometry and accessibility of the metal-binding pocket. Bulky substituents near the coordinating nitrogen atoms, such as at the C6 position of the quinoline or the C3/C5 positions of the pyrazole, can impede the approach of a metal ion. rsc.org This can lead to distorted coordination geometries or favor the binding of smaller metal ions over larger ones. For example, while the unsubstituted ligand might form a stable square planar complex with Cu(II), a sterically hindered analog might form a more distorted tetrahedral complex or exhibit a lower binding affinity altogether. rsc.org The interplay between steric and electronic effects allows for the rational design of ligands with high selectivity for specific metal ions like Cu(II), Zn(II), and Cd(II). researchgate.netnih.gov
Table 2: Influence of Substituents on Metal Chelation Properties
| Ligand Modification | Metal Ion | Effect on Chelation | Rationale |
| Methyl groups at pyrazole C3/C5 | Cu(II) | Increased complex stability | The electron-donating nature of methyl groups enhances the basicity of the pyrazole nitrogen. rsc.org |
| Phenyl groups at pyrazole C3/C5 | Cu(II) | Steric strain and potential for π-stacking | Bulky phenyl groups can introduce steric hindrance, potentially altering coordination geometry and stability. rsc.org |
| Fused imidazole (B134444) ring system | Zn(II), Cu(II) | High binding affinity and selectivity | The extended heterocyclic system provides a rigid, pre-organized binding site, showing high affinity for Zn(II) and Cu(II) over Mg(II) and Ca(II). mdpi.com |
| Introduction of a hydroxyl group | Fe(III) | Increased sequestering ability | The addition of a hydroxyl group, as in hydroxypyridinones, creates a strong bidentate O,O-donor site, showing high selectivity for hard metal ions like Fe(III). mdpi.com |
Structure-Property Relationships for Tunable Optical and Electronic Characteristics
The optical and electronic properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline and its derivatives can be precisely tuned through strategic structural modifications. These relationships are fundamental to their application in optoelectronic devices, sensors, and photochemistry. The extended π-conjugated system of the quinoline-pyrazole core gives rise to intrinsic fluorescence and specific electronic behaviors.
The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to substituent effects. Attaching electron-donating groups (like methoxy (B1213986) or amino) or electron-withdrawing groups (like nitro or cyano) at key positions can modulate the intramolecular charge transfer (ICT) character of the molecule's excited state. researchgate.net This tuning of the ICT can shift the fluorescence emission across the visible spectrum. For example, increasing the donor-acceptor strength across the molecular axis generally leads to a red-shift in emission and can enhance solvatochromism, where the emission color changes with solvent polarity. researchgate.net
The electronic properties, particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be engineered. Extending the π-system by adding further aromatic or heterocyclic rings tends to raise the HOMO energy and lower the LUMO energy, thereby reducing the HOMO-LUMO gap. researchgate.netrsc.org A smaller energy gap corresponds to absorption at longer wavelengths and is a key strategy in designing materials for applications in organic electronics. researchgate.netbohrium.com Theoretical calculations, such as those using Density Functional Theory (DFT), have shown that strategic placement of donor and acceptor groups can significantly alter these frontier orbital energies and enhance properties like nonlinear optical (NLO) responses. rsc.org
Table 3: Correlation of Structural Changes with Optical and Electronic Properties
| Structural Modification | Property Affected | Observed Change | Underlying Principle |
| Extension of π-conjugation (e.g., adding a carbazole (B46965) unit) | Absorption Spectrum (λmax) | Significant red-shift | Decreases the HOMO-LUMO energy gap, requiring lower energy for electronic excitation. researchgate.netrsc.org |
| Introduction of strong donor/acceptor groups | Fluorescence Emission | Shifted emission wavelength and increased quantum yield | Promotes efficient intramolecular charge transfer (ICT) upon excitation. researchgate.net |
| Quaternization of quinoline nitrogen | Solubility and Photophysics | Increased aqueous solubility and altered singlet oxygen generation | Creates a cationic species, which also influences excited-state dynamics. researchgate.net |
| Fused pyrazolo[3,4-b]quinoline system | Luminescence | Intense fluorescence in solution and solid state | The rigid, planar structure minimizes non-radiative decay pathways, enhancing emission. mdpi.com |
Impact of Chemical Structure on Synthetic Yields and Reaction Selectivity
The synthesis of 2-(pyrazol-1-yl)quinolines and their derivatives is highly dependent on the structure of the precursors, with both electronic and steric factors influencing reaction yields and regioselectivity. Common synthetic routes, such as the Friedländer annulation or cyclization reactions, are sensitive to the nature of the substituents on the starting materials. mdpi.com
In syntheses involving the construction of the quinoline ring, the electronic properties of the aniline (B41778) precursor are critical. Anilines bearing electron-donating groups are generally more nucleophilic and react more readily, often leading to higher yields. nih.gov Conversely, anilines with strong electron-withdrawing groups are less reactive and may require harsher reaction conditions or result in lower yields. nih.gov
Steric effects also play a significant role in determining reaction outcomes. For example, in the synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines, bulky groups near the site of cyclization can hinder the reaction, requiring longer reaction times or leading to reduced yields. nih.gov Regioselectivity is another key aspect; in cases where cyclization can occur at multiple positions on an aromatic ring, the position of existing substituents directs the reaction. For instance, cyclization often occurs preferentially at the less sterically hindered position. nih.gov The choice of catalyst and solvent can also interact with the substrate's structure to influence selectivity and yield.
Table 4: Effect of Precursor Structure on Synthetic Yields of Quinoline-Pyrazole Derivatives
| Reaction Type | Precursor Modification | Effect on Yield/Selectivity | Reference Example |
| Friedländer Condensation | Substituted o-aminoacetophenones with pyrazole aldehydes | Yields range from 27% to 97% | The electronic nature of substituents on both reactants significantly impacts the efficiency of the condensation and cyclization steps. mdpi.com |
| Electrophilic Cyclization | N-(2-alkynyl)anilines with meta-substituents | Can lead to mixtures of regioisomers | A 3-methoxyaniline precursor yielded a mixture of ortho- and para-cyclized products, demonstrating electronic control over regioselectivity. nih.gov |
| Cycloaddition | Chalcones with hydrazine (B178648) derivatives | Yields range from 40% to 72% | The reactivity of the α,β-unsaturated ketone (chalcone) is influenced by substituents on its aromatic rings, affecting the rate of pyrazoline formation. researchgate.net |
| One-Pot Imino Diels-Alder | Substituted anilines and aldehydes | Yields range from 23% to 68% | The steric bulk and electronic character of substituents on the aldehyde and aniline precursors dictate the efficiency of the cycloaddition. mdpi.com |
Future Directions and Emerging Research Frontiers
Exploration of Novel, Unconventional Synthetic Pathways
While traditional methods for the synthesis of pyrazoloquinolines, such as the Friedländer condensation and Pfitzinger reaction, are well-established, future research is increasingly focused on developing more efficient, environmentally benign, and versatile synthetic routes. nih.govmdpi.commdpi.com Unconventional pathways are being explored to improve reaction times, increase yields, and allow for greater functional group tolerance.
Emerging strategies include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, often in conjunction with Lewis acid catalysts. nih.govmdpi.com This high-speed method reduces reaction times from hours to minutes, representing a significant leap in efficiency.
Phase Transfer Catalysis (PTC): Solid-liquid phase transfer catalysis, potentially enhanced by ultrasound application, offers a novel approach for the synthesis of pyrazole (B372694) derivatives. researchgate.net This methodology can lead to milder reaction conditions and improved yields, making it an attractive "green" alternative.
Ionic Liquid Catalysis: The use of ionic liquids, such as [bmim]HSO₄, as catalysts in reactions like the Friedländer synthesis provides a solvent-free, green alternative to traditional methods, often resulting in high yields and short reaction times. mdpi.com
Radical-Promoted Cyclization: An alternative route to quinoline (B57606) synthesis involves the radical-promoted cyclization of arylamine precursors. mdpi.com N-bromosuccinamide (NBS) can be used to mediate a radical reaction under visible light, offering a metal-free pathway to functionalized quinolines. mdpi.com
Vilsmeier-Haack Reaction: This reaction is a common method for producing 4-formyl pyrazoles, which can serve as key intermediates. researchgate.net These intermediates can then undergo further reactions to construct the quinoline ring, providing a modular approach to the final compound. researchgate.net
Table 8.1: Comparison of Novel Synthetic Pathways for Pyrazolyl-Quinolines
| Synthetic Method | Key Features | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactants; often catalyzed by Lewis acids. nih.govmdpi.com | Drastically reduced reaction times; potential for higher yields and cleaner reactions. nih.govmdpi.com |
| Phase Transfer Catalysis (PTC) | Employs a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs; can be assisted by ultrasound. researchgate.net | Milder reaction conditions; improved yields; environmentally friendly. researchgate.net |
| Ionic Liquid Catalysis | Uses ionic liquids as catalysts, often under solvent-free conditions. mdpi.com | "Green" chemistry approach; high efficiency; easy separation of catalyst. mdpi.com |
| Radical-Promoted Cyclization | Involves the formation of radical intermediates to initiate ring closure; can be promoted by light. mdpi.com | Metal-free reaction conditions; offers alternative pathways for functionalization. mdpi.com |
| Vilsmeier-Haack Reaction | A formylation reaction used to create pyrazole-4-carbaldehyde intermediates for subsequent cyclization. researchgate.net | Provides versatile intermediates; allows for a modular synthetic approach. researchgate.net |
Advanced Computational Approaches for Predictive Materials Design
The design of new materials based on the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline scaffold is being revolutionized by advanced computational methods. These in silico techniques allow researchers to predict the physicochemical properties of hypothetical derivatives before undertaking laborious and costly synthesis.
Key computational approaches include:
Density Functional Theory (DFT): DFT is a powerful tool for optimizing molecular geometries and calculating a wide range of electronic properties. acs.org It can be used to determine chemical hardness and softness, electronegativity, and the electrophilicity index. researchgate.netrsc.org DFT calculations also provide insights into molecular stability and the strength of intramolecular interactions. acs.org
Time-Dependent DFT (TD-DFT): This extension of DFT is used to predict the electronic absorption and emission spectra of molecules, which is crucial for designing materials with specific optical properties, such as dyes, sensors, or fluorescent probes. researchgate.netbohrium.com
Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models are used to correlate the three-dimensional structure of molecules with their biological activity. nih.gov By building these models, researchers can predict the potential efficacy of new derivatives as therapeutic agents and identify key structural features required for activity. nih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations: These methods are vital for drug discovery. Molecular docking predicts the preferred orientation of a molecule when bound to a biological target, while MD simulations provide insights into the stability of the molecule-receptor complex over time. nih.gov These simulations can help elucidate binding modes and predict binding affinities. nih.gov
Table 8.2: Advanced Computational Methods for Materials Design
| Computational Method | Predicted Properties | Application in Materials Design |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), molecular electrostatic potential, reactivity descriptors. acs.orgresearchgate.net | Predicting stability, reactivity, and electronic behavior for new materials. acs.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excitation energies. rsc.orgbohrium.com | Designing fluorescent sensors, dyes, and materials with specific non-linear optical properties. bohrium.com |
| 3D-QSAR | Correlation between molecular structure and biological activity. nih.gov | Guiding the design of new compounds with enhanced therapeutic potential (e.g., anticancer, antimicrobial). nih.gov |
| Molecular Docking & Dynamics (MD) | Binding affinity, ligand-receptor interactions, complex stability. nih.gov | Rational design of enzyme inhibitors and other targeted therapeutic agents. |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The N-heterocyclic nature of both the pyrazole and quinoline rings provides an ideal platform for exploring supramolecular chemistry. The presence of nitrogen atoms allows for hydrogen bonding and metal coordination, while the aromatic surfaces are capable of engaging in π–π stacking interactions. nih.govresearchgate.net These non-covalent interactions are the fundamental driving forces for molecular self-assembly.
Future research in this area will likely focus on:
Crystal Engineering: Investigating how modifications to the this compound core influence crystal packing. Studies on related pyrazole derivatives have shown that π–π interactions can dictate the formation of linear supramolecular chains. researchgate.net Similarly, weak C-H···π interactions have been shown to control the crystal packing in related isoquinoline-pyrazole structures. nih.gov By strategically adding functional groups, it may be possible to direct the assembly of this compound into specific, ordered solid-state architectures with desired properties.
Metal-Organic Frameworks (MOFs): The pyrazole and quinoline moieties can act as ligands, coordinating to metal ions to form extended, porous structures known as MOFs. The design of new derivatives functionalized with additional coordinating groups could lead to novel MOFs with applications in gas storage, catalysis, and sensing.
Supramolecular Gels and Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the core structure, it may be possible to induce the self-assembly of the compound into soft materials like organogels or liquid crystals. These materials could have applications in electronics and smart materials.
Development of Multifunctional Materials Incorporating the Compound
A significant frontier in materials science is the development of single-component materials that exhibit multiple functions. The this compound scaffold is an excellent candidate for this "molecular hybridization" approach, as its constituent parts are associated with a diverse range of properties. nih.gov
Future work could aim to create materials that combine:
Optical and Biological Activity: Research has shown that quinoline and pyrazole derivatives possess properties such as fluorescence, antibacterial activity, and anticancer activity. mdpi.comnih.govresearchgate.net A promising research direction is the development of theranostic agents—compounds that can be used for both diagnosis (e.g., through fluorescence imaging) and therapy (e.g., by inhibiting cancer cell growth).
Sensing and Catalysis: Derivatives could be designed to act as fluorescent chemosensors for specific metal ions or anions. researchgate.net By incorporating a catalytic site into the same molecule, it might be possible to create a "sense-and-act" system that not only detects a target species but also initiates a chemical transformation.
Electronic and Antimicrobial Properties: A material could be designed to have both semiconducting properties for use in organic electronics and inherent antimicrobial activity, making it suitable for applications in biocompatible or self-sterilizing electronic devices.
Mechanistic Investigations of Novel Chemical Reactivities
A deeper understanding of the chemical reactivity of this compound is essential for unlocking its full potential. While many synthetic methods exist, detailed mechanistic studies of novel transformations are still needed.
Future research should focus on:
Elucidating Reaction Pathways: Combining experimental studies (e.g., kinetic analysis, isotope labeling, isolation of intermediates) with computational modeling (e.g., DFT calculations of transition states) to understand the precise mechanisms of new synthetic reactions. For instance, clarifying the exact mechanistic steps in radical-promoted or microwave-assisted syntheses can lead to better optimization and broader application of these methods. mdpi.commdpi.com
Exploring Photoreactivity: Investigating the potential for photoactivated reactions. The aromatic nature of the compound suggests it could participate in the formation of electron donor-acceptor (EDA) complexes, which can be activated by light to initiate unique chemical transformations, such as C-H functionalization. acs.org
Catalytic Potential: Exploring whether the compound or its metal complexes can act as catalysts. The nitrogen atoms in the pyrazole and quinoline rings can coordinate to metals, creating active sites for catalysis. Mechanistic studies would be crucial to understanding the catalytic cycle and designing more efficient catalysts.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3,5-dimethylpyrazole with halogenated quinoline derivatives under reflux conditions. For example, nucleophilic substitution reactions in anhydrous solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours are common. Catalysts like K₂CO₃ improve yields by facilitating deprotonation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign pyrazole and quinoline protons separately. Pyrazole C-H groups (δ 5.8–6.2 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) require integration and coupling constant analysis .
- HRMS : Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (e.g., [M+H]+).
- IR : Key stretches include C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
Q. What solvent systems are suitable for recrystallization to achieve high-purity single crystals?
- Methodological Answer : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3 v/v) at 4°C produces X-ray-quality crystals. Solvent polarity must balance solubility and lattice energy to avoid amorphous precipitates .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer : Use SHELXL for refinement. Key steps:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 295 K, θ range 2.5–25.0°.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use SHELXPRO to model disorder in flexible substituents (e.g., methyl groups) .
- Validation : Check R-factor convergence (<0.05) and ADP consistency with PLATON .
Q. How do structural modifications (e.g., substituent position) affect binding affinity to biological targets?
- Methodological Answer : Perform comparative molecular docking (AutoDock Vina) with CB1 receptors or enzymes.
- Preparation : Optimize ligand geometry at the B3LYP/6-31G* level.
- Docking : Use a grid box centered on the active site (e.g., CB1 receptor PDB: 5TGZ). Pyrazole’s 3,5-dimethyl groups enhance hydrophobic interactions, while quinoline’s planarity influences π-π stacking .
- Validation : Compare binding energies (ΔG) and RMSD values with co-crystallized ligands .
Q. How to address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro groups vs. methyl groups) with IC50 trends .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from PubChem and DrugBank, excluding outliers with Z-score >3 .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian16 to compute frontier molecular orbitals (HOMO/LUMO). Pyrazole’s N-atoms act as electron donors, influencing nucleophilic attack sites .
- MD Simulations : Simulate solvated systems (water/ethanol) for 100 ns to study stability of hydrogen bonds with solvent molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
